5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide
Description
5-(N-(3,4-Dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide is a sulfamoylbenzamide derivative characterized by a 2-fluorobenzamide core substituted with a 4-ethylphenyl group and a sulfamoyl moiety linked to a 3,4-dimethoxyphenethyl chain. This compound shares structural similarities with antiviral, antifungal, and enzyme-targeting agents, as sulfamoylbenzamides are known for their bioactivity.
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O5S/c1-4-17-5-8-19(9-6-17)28-25(29)21-16-20(10-11-22(21)26)34(30,31)27-14-13-18-7-12-23(32-2)24(15-18)33-3/h5-12,15-16,27H,4,13-14H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGDJJKEBOPQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 3,4-dimethoxyphenethylamine using chlorosulfonic acid to form the corresponding sulfamoyl chloride.
Coupling with Fluorobenzamide: The sulfamoyl chloride intermediate is then reacted with 2-fluorobenzamide in the presence of a base such as triethylamine to form the desired product.
Introduction of the Ethylphenyl Group: The final step involves the alkylation of the intermediate with 4-ethylphenyl bromide under basic conditions to yield 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted products with new nucleophilic groups.
Scientific Research Applications
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s structural uniqueness lies in its 3,4-dimethoxyphenethyl sulfamoyl group and 4-ethylphenyl substitution. Key analogs for comparison include:
Key Observations :
- Methoxy groups may improve solubility relative to halogenated analogs (e.g., 3,4-difluorophenyl in 4a).
- Aromatic Substitutions : The 4-ethylphenyl group balances hydrophobicity, similar to SW088799’s 4-ethylphenyl , whereas LMM5 incorporates a heterocyclic oxadiazole for enhanced target binding .
Physicochemical Properties
- Melting Points : Compounds with electron-donating groups (e.g., methoxy in Compound 55 ) exhibit lower melting points (255–258°C) compared to halogenated analogs (e.g., 277–279°C for trifluoromethyl-substituted Compound 52 ).
- Synthetic Efficiency : Yields vary significantly with substituents; cyclopentyl derivatives (e.g., 4a) achieve 81% yield , while bulkier groups (e.g., octahydroindole in 4i) drop to 26% .
Biological Activity
The compound 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups, including a sulfamoyl group and dimethoxyphenyl substituents , which are critical for its biological interactions. The general molecular formula can be represented as .
Structural Components
| Component | Description |
|---|---|
| Benzamide Core | Central structure providing stability |
| Sulfamoyl Group | Enhances solubility and biological activity |
| Dimethoxyphenyl Group | Contributes to interaction with biological targets |
Antitumor Activity
Recent studies have indicated that compounds similar to 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide exhibit significant antitumor properties . For instance, in vitro assays demonstrated that related compounds show high efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827) .
Case Study: In Vitro Assays
- Cell Lines Tested: A549, HCC827, NCI-H358
- Assay Types: 2D and 3D viability assays
- Results:
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This can lead to:
- Inhibition of Tumor Growth: By interfering with cellular signaling pathways.
- DNA Interaction: Some studies suggest binding within the minor groove of DNA, impacting replication and transcription processes .
Antimicrobial Activity
In addition to antitumor effects, compounds in this class have shown promising antimicrobial activity . This is particularly relevant in the context of developing new antibiotics against resistant strains.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar molecules.
| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide | Moderate | |
| N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | High | |
| (E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
